A Comprehensive Technical Guide to 4-Methyl-3-nitrobenzonitrile
A Comprehensive Technical Guide to 4-Methyl-3-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the physical and chemical properties of 4-Methyl-3-nitrobenzonitrile, a key intermediate in organic synthesis. This document collates essential data, including physicochemical properties, spectral information, and crystallographic data, into a structured and accessible format. Furthermore, it outlines a detailed experimental protocol for its synthesis and purification, and illustrates the synthetic workflow. This guide is intended to be a valuable resource for researchers, chemists, and professionals involved in drug discovery and development, offering a consolidated reference for the safe and effective use of this compound.
Physicochemical Properties
4-Methyl-3-nitrobenzonitrile is a solid, typically appearing as a white to light yellow crystalline powder.[1][2] Its molecular structure consists of a benzene ring substituted with a methyl group, a nitro group, and a nitrile group, which imparts its characteristic reactivity and physical properties.
Table 1: General and Physicochemical Properties
| Property | Value | Reference(s) |
| IUPAC Name | 4-Methyl-3-nitrobenzonitrile | [3] |
| Synonyms | 3-Nitro-p-tolunitrile, 4-Cyano-2-nitrotoluene | [1][4] |
| CAS Number | 939-79-7 | [3] |
| Molecular Formula | C₈H₆N₂O₂ | [3] |
| Molecular Weight | 162.15 g/mol | [3] |
| Appearance | White to light yellow crystalline powder | [1][2] |
| Melting Point | 102-106 °C | [1][4] |
| Boiling Point | 171 °C at 12 mmHg | [2] |
| Density | 1.26 g/cm³ | [2] |
| Flash Point | 124.3 °C | [2] |
| Solubility | Soluble in Chloroform, Ethyl Acetate | [1] |
Spectral and Crystallographic Data
Spectroscopic and crystallographic data are crucial for the structural elucidation and confirmation of 4-Methyl-3-nitrobenzonitrile.
Table 2: Spectral Data Summary
| Technique | Data Availability | Reference(s) |
| ¹H NMR | Spectra available. A published spectrum in CDCl₃ shows peaks at δ 8.27 (d, J = 1.6 Hz, 1H), 7.78 (dd, J = 8.0, 1.7 Hz, 1H), 7.51 (d, J = 8.0 Hz, 1H), 2.69 (s, 3H). | [1][3] |
| ¹³C NMR | Spectra available. | [3] |
| Mass Spectrometry | GC-MS data available. | [3] |
| Infrared (IR) Spectroscopy | Vapor phase IR spectra available. | [3] |
Table 3: Crystallographic Data
| Parameter | Value | Reference(s) |
| Crystal System | Monoclinic | [5] |
| Space Group | P2₁/c | [5] |
| Unit Cell Dimensions | a = 3.9088(8) Å, b = 13.576(3) Å, c = 14.819(4) Å, β = 99.13(3)° | [5] |
| Volume | 776.4(3) ų | [5] |
| Z | 4 | [5] |
In the crystal structure, the nitro group is rotated by 23.2(3)° out of the plane of the benzene ring.[5]
Experimental Protocols
Synthesis of 4-Methyl-3-nitrobenzonitrile via Nitration of 4-Methylbenzonitrile
This protocol describes the synthesis of 4-Methyl-3-nitrobenzonitrile from 4-methylbenzonitrile (p-tolunitrile) using a nitrating mixture of nitric acid and sulfuric acid.[1]
Materials:
-
4-Methylbenzonitrile (p-tolunitrile)
-
Concentrated Nitric Acid
-
Concentrated Sulfuric Acid
-
Crushed Ice
-
Deionized Water
Equipment:
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filtration flask
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, a mixture of 4-methylbenzonitrile (11 g, 0.098 mol) and concentrated sulfuric acid (20 mL) is prepared.[1]
-
The mixture is cooled to 0°C with constant stirring.
-
Nitric acid (20 mL) is slowly added dropwise to the mixture over a period of 1 hour, ensuring the temperature is maintained at 0°C.[1]
-
After the addition is complete, the reaction mixture is stirred for an additional hour at 0°C.[1]
-
The reaction mixture is then carefully poured onto crushed ice to quench the reaction, which will cause the product to precipitate.[1]
-
The solid precipitate is collected by vacuum filtration using a Büchner funnel.[1]
-
The collected solid is washed with cold deionized water to remove residual acids.
-
The product is dried, yielding 4-methyl-3-nitrobenzonitrile as a white solid (15.2 g, 95% yield).[1]
Purification by Recrystallization
For higher purity, the crude product can be recrystallized.
Materials:
-
Crude 4-Methyl-3-nitrobenzonitrile
-
Ethanol or another suitable solvent
Procedure:
-
The crude 4-methyl-3-nitrobenzonitrile is dissolved in a minimum amount of hot ethanol.
-
The hot solution is filtered, if necessary, to remove any insoluble impurities.
-
The filtrate is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
The purified crystals are collected by vacuum filtration, washed with a small amount of cold ethanol, and dried under vacuum.
Mandatory Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis and purification of 4-Methyl-3-nitrobenzonitrile.
Caption: Workflow for the synthesis and purification of 4-Methyl-3-nitrobenzonitrile.
Application in Synthesis
4-Methyl-3-nitrobenzonitrile is a valuable intermediate for the synthesis of more complex molecules. For instance, it is used in the synthesis of certain ethene derivatives.[1][4]
Caption: Use of 4-Methyl-3-nitrobenzonitrile in a synthetic reaction.
Safety Information
4-Methyl-3-nitrobenzonitrile should be handled with appropriate safety precautions in a well-ventilated area or a chemical fume hood.[2]
Table 4: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
| GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
This is a summary of the main hazards. Users should consult the full Safety Data Sheet (SDS) before handling this chemical.
References
- 1. 4-Methyl-3-nitrobenzonitrile | 939-79-7 [chemicalbook.com]
- 2. 4-Methyl-3-nitrobenzonitrile|939-79-7 - MOLBASE Encyclopedia [m.molbase.com]
- 3. 4-Methyl-3-nitrobenzonitrile | C8H6N2O2 | CID 589333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-甲基-3-硝基苯甲腈 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 4-Methyl-3-nitrobenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
